molecular formula C12H18ClNO2 B2662359 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2229308-78-3

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2662359
CAS No.: 2229308-78-3
M. Wt: 243.73
InChI Key: UYDPMRDBNNMQSK-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxyethoxy group attached to the tetrahydroisoquinoline core, which is further stabilized by the addition of hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and 2-methoxyethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the 2-methoxyethanol, followed by nucleophilic substitution to introduce the methoxyethoxy group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully saturated isoquinoline analogs.

Scientific Research Applications

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the methoxyethoxy group.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Contains a single methoxy group instead of the methoxyethoxy group.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without any methoxy or methoxyethoxy substitutions.

Uniqueness

The presence of the methoxyethoxy group in 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds

Biological Activity

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1011264-01-9) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈ClNO₂. Its structure includes a tetrahydroisoquinoline core modified by a methoxyethoxy group, which may influence its biological activity and pharmacokinetics.

Pharmacological Effects

Research indicates that THIQ derivatives exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : THIQ compounds have shown effectiveness against various pathogens. For instance, studies have demonstrated that certain THIQ analogs possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Compounds in this class have been investigated for their potential in treating neurodegenerative diseases. They may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
  • Cardiovascular Effects : Some studies have reported that THIQ derivatives can act as calcium antagonists and exhibit hypotensive effects. For example, specific N-alkylaminoethyl substituted tetrahydroisoquinolines have been associated with alpha-adrenoceptor antagonistic activity .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, including NMDA receptors and adrenergic receptors. This interaction can lead to alterations in neurotransmission and vascular tone .
  • Enzyme Inhibition : Some THIQ derivatives inhibit enzymes involved in neurotransmitter metabolism or inflammatory pathways, contributing to their therapeutic potential .

Study on Antimicrobial Activity

A study published in 2021 explored the antibacterial properties of several THIQ derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against E. coli, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

Neuroprotective Study

Another research effort assessed the neuroprotective effects of THIQ analogs in a model of oxidative stress-induced neurotoxicity. The study found that these compounds significantly reduced neuronal death and oxidative damage markers in cultured neurons .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Bischler-Napieralski Cyclization : This reaction forms the tetrahydroisoquinoline core from substituted phenethylamines.
  • Substitution Reactions : Further modifications introduce the methoxyethoxy group to enhance biological activity.
  • Hydrochloride Formation : The final step often involves converting the base form into its hydrochloride salt for improved solubility and stability.

Synthetic Pathway Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationPhenethylamine derivatives + AcidsTetrahydroisoquinoline core
2SubstitutionMethoxyethanol + BaseModified THIQ
3Salt FormationHClHydrochloride salt

Properties

IUPAC Name

6-(2-methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-6-7-15-12-3-2-11-9-13-5-4-10(11)8-12;/h2-3,8,13H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDPMRDBNNMQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(CNCC2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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